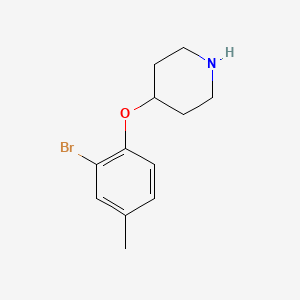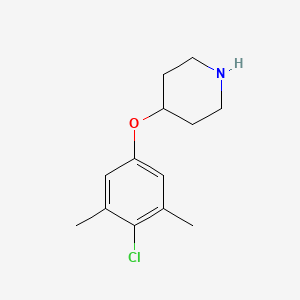![molecular formula C12H11FN2O3 B1328562 [1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid CAS No. 1306739-27-4](/img/structure/B1328562.png)
[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid” is a chemical compound that is part of a collection of rare and unique chemicals . It has a linear formula of C10H9FN2O and a molecular weight of 192.194 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H9FN2O . It has a molecular weight of 192.194 .Physical And Chemical Properties Analysis
The compound has a linear formula of C10H9FN2O and a molecular weight of 192.194 . No additional physical or chemical properties are provided in the available resources.Applications De Recherche Scientifique
-
Pharmaceutical Research
- Application : The compound “[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid” is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . These types of compounds are often used in the development of new drugs and medications.
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular research context. Typically, these compounds are tested in vitro (in a controlled lab environment outside of a living organism) or in vivo (within a living organism) to determine their biological activity and potential therapeutic effects .
- Results or Outcomes : As this compound is provided for early discovery research, the specific results or outcomes would depend on the individual experiments conducted by the researchers .
-
Organic Synthesis
- Application : A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was successfully synthesized via a two-step reaction . This compound could potentially have similar applications.
- Methods of Application : The synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. The synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .
- Results or Outcomes : The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .
-
Drug Discovery
- Application : The compound “[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid” is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . These types of compounds are often used in the development of new drugs and medications .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular research context. Typically, these compounds are tested in vitro (in a controlled lab environment outside of a living organism) or in vivo (within a living organism) to determine their biological activity and potential therapeutic effects .
- Results or Outcomes : As this compound is provided for early discovery research, the specific results or outcomes would depend on the individual experiments conducted by the researchers .
-
Anti-Cancer Research
- Application : Pyrazole derivatives have been reported to exhibit anti-cancer activity against breast cancer cell lines . Many pyrazoles have been patented as hepatic cancer (HePG-2) agents , and celecoxib is a commercial drug with cyclooxygenase-2 inhibitory activity .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular research context. Typically, these compounds are tested in vitro (in a controlled lab environment outside of a living organism) or in vivo (within a living organism) to determine their biological activity and potential therapeutic effects .
- Results or Outcomes : The specific results or outcomes would depend on the individual experiments conducted by the researchers .
-
Catalyst Development
- Application : The compound “[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid” could potentially be used in the development of new catalysts.
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular research context. Typically, these compounds are tested in a controlled lab environment to determine their catalytic activity.
- Results or Outcomes : As this compound is provided for early discovery research, the specific results or outcomes would depend on the individual experiments conducted by the researchers.
-
Anti-Breast Cancer Research
- Application : Pyrazole derivatives have been reported to exhibit anti-cancer activity against breast cancer cell lines . Many pyrazoles have been patented as hepatic cancer (HePG-2) agents , and celecoxib is a commercial drug with cyclooxygenase-2 inhibitory activity .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular research context. Typically, these compounds are tested in vitro (in a controlled lab environment outside of a living organism) or in vivo (within a living organism) to determine their biological activity and potential therapeutic effects .
- Results or Outcomes : The specific results or outcomes would depend on the individual experiments conducted by the researchers .
Propriétés
IUPAC Name |
2-[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-7-10(6-11(16)17)12(18)15(14-7)9-4-2-8(13)3-5-9/h2-5,14H,6H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBHPVHDCGHHJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)
![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)
![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)


